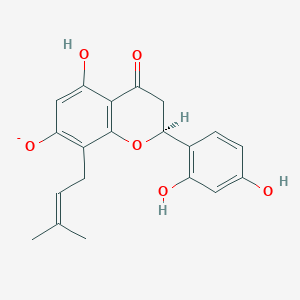

leachianone G(1-)

説明

Structure

3D Structure

特性

分子式 |

C20H19O6- |

|---|---|

分子量 |

355.4 g/mol |

IUPAC名 |

(2S)-2-(2,4-dihydroxyphenyl)-5-hydroxy-8-(3-methylbut-2-enyl)-4-oxo-2,3-dihydrochromen-7-olate |

InChI |

InChI=1S/C20H20O6/c1-10(2)3-5-13-15(23)8-16(24)19-17(25)9-18(26-20(13)19)12-6-4-11(21)7-14(12)22/h3-4,6-8,18,21-24H,5,9H2,1-2H3/p-1/t18-/m0/s1 |

InChIキー |

VBOYLFNGTSLAAZ-SFHVURJKSA-M |

異性体SMILES |

CC(=CCC1=C(C=C(C2=C1O[C@@H](CC2=O)C3=C(C=C(C=C3)O)O)O)[O-])C |

正規SMILES |

CC(=CCC1=C(C=C(C2=C1OC(CC2=O)C3=C(C=C(C=C3)O)O)O)[O-])C |

製品の起源 |

United States |

Natural Occurrence and Isolation Methodologies

Botanical Sources and Distribution

Leachianone G has been identified and isolated from a specific set of plant species, primarily within the Fabaceae (legume) and Moraceae (mulberry) families. Its distribution appears to be confined to these botanicals, where it exists as part of a complex mixture of other flavonoids and secondary metabolites.

Sophora flavescens Ait.

The roots of Sophora flavescens, a medicinal herb known as "Ku-Shen" in traditional Chinese medicine, are a notable source of Leachianone G. nih.govknapsackfamily.comresearchgate.net Within this plant, Leachianone G is a biosynthetic intermediate in the formation of other complex flavonoids, such as sophoraflavanone G. oup.comnih.govnih.gov Studies on cell suspension cultures of S. flavescens have demonstrated that under certain conditions, biosynthetic precursors like 8-prenylnaringenin (B1664708) and Leachianone G can be produced and accumulated. nih.govnih.gov Research has also re-evaluated the antioxidant properties of prenylated flavonoids from this plant, identifying Leachianone G among five flavanones with significant antioxidant potential in various assays. researchgate.netacs.org

Morus alba L.

The root bark of the white mulberry tree, Morus alba L., is another significant natural source of Leachianone G. knapsackfamily.commedchemexpress.comchemsrc.comchemicalbook.com It was isolated along with seven other compounds, including moralbanone, kuwanon S, and mulberroside C. nih.govresearchgate.net Research highlights that flavonoids from M. alba root bark, specifically Leachianone G, exhibit potent antiviral activity against the herpes simplex type 1 virus (HSV-1). nih.govphytojournal.com

Lespedeza cyrtobotrya

Leachianone G has been reported to occur in Lespedeza cyrtobotrya, a species of bush clover belonging to the Fabaceae family. nih.govknapsackfamily.complantaedb.com This finding contributes to the understanding of the chemotaxonomic relationships among flavonoid-producing plants.

Sophora leachiana

This compound is also found in the roots of Sophora leachiana, from which it derives its name. knapsackfamily.com Its isolation from this species, alongside other flavonoids like leachianone A, underscores the prevalence of complex prenylated flavonoids within the Sophora genus. researchgate.net

Table 1: Botanical Sources of Leachianone G

| Botanical Name | Family | Plant Part | Reference(s) |

|---|---|---|---|

| Sophora flavescens Ait. | Fabaceae | Roots, Cell Cultures | nih.gov, knapsackfamily.com, researchgate.net, researchgate.net, nih.gov |

| Morus alba L. | Moraceae | Root Bark | medchemexpress.com, chemsrc.com, chemicalbook.com, phytojournal.com, nih.gov, knapsackfamily.com |

| Lespedeza cyrtobotrya | Fabaceae | Not Specified | nih.gov, knapsackfamily.com, plantaedb.com |

| Sophora leachiana | Fabaceae | Roots | knapsackfamily.com, researchgate.net |

| Sophora davidii | Fabaceae | Roots | nih.gov, mdpi.com |

Advanced Chromatographic Techniques for Isolation from Complex Mixtures

The isolation of Leachianone G from its natural botanical sources is a multi-step process that relies on advanced chromatographic techniques to separate it from a complex matrix of other phytochemicals.

The general procedure begins with the extraction of the dried and powdered plant material (e.g., roots) using a solvent such as methanol (B129727) or ethanol. mdpi.combohrium.com This crude extract is then subjected to a series of fractionation and purification steps.

Solvent Partitioning : The initial extract is often partitioned between solvents of varying polarity, such as methylene (B1212753) chloride (CH₂Cl₂) or ethyl acetate (B1210297) (EtOAc), to group compounds with similar solubility. researchgate.netmdpi.com Leachianone G has been successfully isolated from the methylene chloride fraction of Sophora flavescens. researchgate.net

Column Chromatography : The resulting fractions are further separated using column chromatography. Silica gel is a commonly used stationary phase, with a gradient elution system of solvents like a dichloromethane/methanol mixture. nih.govmdpi.com

Size-Exclusion Chromatography : Techniques like Sephadex LH-20 column chromatography are employed to separate compounds based on their molecular size. mdpi.com

High-Performance Liquid Chromatography (HPLC) : The final purification step typically involves preparative or semi-preparative HPLC, which offers high resolution to yield the pure compound. mdpi.combohrium.com

Table 2: Exemplary Isolation Scheme for Flavonoids Including Leachianone G

| Step | Technique | Solvents/Mobile Phase Example | Purpose | Reference(s) |

|---|---|---|---|---|

| 1 | Extraction | Methanol (MeOH) | Create crude extract from plant material | bohrium.com |

| 2 | Fractionation | Ethyl Acetate (EtOAc) / Water | Initial separation based on polarity | mdpi.com |

| 3 | Column Chromatography | Silica Gel with CH₂Cl₂/MeOH gradient | Further separation of the active fraction | nih.gov, mdpi.com |

| 4 | Size-Exclusion Chromatography | Sephadex LH-20 with MeOH | Separation by molecular size | mdpi.com |

| 5 | Semi-Preparative HPLC | Acetonitrile (CNCH₃) / Water gradient | Final purification to yield pure compound | mdpi.com |

Spectroscopic Approaches for Structural Confirmation in Natural Isolates

Once isolated, the definitive structure of Leachianone G is elucidated using a combination of spectroscopic methods. These techniques provide detailed information about the compound's molecular weight, formula, connectivity, and stereochemistry.

Mass Spectrometry (MS) : High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the precise molecular formula (C₂₀H₂₀O₆) by providing a highly accurate mass-to-charge ratio. researchgate.net Electron Impact Mass Spectrometry (EIMS) can also be used. bohrium.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : This is the most powerful tool for structural elucidation. 1D-NMR (¹H and ¹³C NMR) experiments identify the types and numbers of protons and carbons, while 2D-NMR techniques (like COSY, HMBC, and HSQC) reveal the connectivity between atoms, allowing for the complete assembly of the molecular structure. researchgate.netnih.gov

Ultraviolet (UV) Spectroscopy : UV spectroscopy provides information about the chromophore system within the flavonoid, which is characteristic of its class. bohrium.com

Electronic Circular Dichroism (ECD) : To determine the absolute configuration of chiral centers, such as the C-2 position in the flavanone (B1672756) core, experimental ECD spectra are compared with theoretically calculated spectra. mdpi.com This confirms the (2S) stereochemistry of naturally occurring Leachianone G. nih.gov

Table 3: Key Spectroscopic Data for Leachianone G

| Spectroscopic Technique | Information Provided | Typical Finding for Leachianone G | Reference(s) |

|---|---|---|---|

| Mass Spectrometry (MS) | Molecular Formula & Weight | C₂₀H₂₀O₆; Mw: 356.4 g/mol | nih.gov, researchgate.net |

| ¹H NMR | Proton environment and count | Signals corresponding to aromatic, aliphatic, and prenyl group protons | researchgate.net, nih.gov |

| ¹³C NMR | Carbon skeleton | 20 carbon signals confirming the molecular formula | researchgate.net, nih.gov |

| 2D-NMR (COSY, HMBC) | Atomic connectivity | Confirms the flavanone core and positions of substituents | researchgate.net, nih.gov |

| ECD Spectroscopy | Absolute Stereochemistry | Confirms the (2S)-configuration | mdpi.com |

Biosynthetic Pathways and Enzymatic Mechanisms of Leachianone G

Reported Methods for Total Synthesis

The first total synthesis of (±)-leachianone G has been successfully achieved. acs.orgacs.org The synthetic route typically involves several key steps. One reported method starts with 2,4,6-trihydroxyacetophenone, which is prenylated. acs.org This is followed by the condensation of a protected acetophenone (B1666503) derivative with a protected benzaldehyde (B42025). acs.orgacs.org The resulting chalcone (B49325) then undergoes cyclization to form the flavanone (B1672756) ring system, and a final deprotection step yields the target molecule, (±)-leachianone G. acs.org

Dimethylallyl Diphosphate (DMAPP) as the Prenyl Donor

Known Derivatives for Research Purposes

Leachianone G serves as a parent compound for the creation of various derivatives. For instance, leachianone G(1-) is the conjugate base of leachianone G, formed by the deprotonation of a hydroxy group. nih.govvulcanchem.com Research into the synthesis of a series of new prenylflavonoids is ongoing with the aim of evaluating their biological activities. acs.org

Occurrence and Biological Activities

Leachianone G is a naturally occurring compound found in a variety of plant species, and it has demonstrated a range of interesting biological effects in laboratory studies.

Plant Species Known to Produce Leachianone G

Leachianone G has been isolated from several different plants. It is found in the root bark of Morus alba (white mulberry). medchemexpress.comnih.gov It has also been identified in species of the Sophora genus, such as Sophora flavescens and Sophora leachiana. nih.govunisa.edu.auacs.org Additionally, it has been reported in Lespedeza cyrtobotrya. nih.gov

In Vitro and In Vivo Research Findings

Research has begun to uncover the biological potential of leachianone G. In vitro studies have shown that it possesses antiviral properties. medchemexpress.com Specifically, it has demonstrated potent activity against herpes simplex virus type 1 (HSV-1), with a reported IC₅₀ value of 1.6 μg/mL. medchemexpress.comnih.govchemsrc.com Some studies have also suggested that leachianone G may have antioxidant and anti-inflammatory properties, which are common among flavonoids. ontosight.ai Furthermore, it has been investigated for its potential as an antibacterial agent. unisa.edu.au It is important to note that much of the research on leachianone G's biological activity is still in the preclinical stage.

Interactive Data Table: Reported Biological Activities of Leachianone G

| Activity | Finding | Source |

| Antiviral | Potent activity against herpes simplex virus type 1 (HSV-1) with an IC₅₀ of 1.6 μg/mL. | medchemexpress.comnih.govchemsrc.com |

| Antibacterial | Modest activity against Acinetobacter baumannii. | unisa.edu.au |

| Anti-inflammatory | Potential anti-inflammatory effects. | ontosight.ai |

| Antioxidant | Potential antioxidant properties. | ontosight.ai |

Chemical Synthesis Strategies for Leachianone G

Total Synthesis Approaches to the Flavanone (B1672756) Skeleton

Condensation Reactions for Core Structure Formation

A key step in the synthesis of the leachianone G flavanone skeleton is the Claisen-Schmidt condensation. acs.orgnih.gov This reaction involves the base-catalyzed condensation of a substituted 2'-hydroxyacetophenone (B8834) with a suitably protected benzaldehyde (B42025) to form a chalcone (B49325) intermediate. acs.orgresearchgate.net

Specifically, the synthesis of (±)-leachianone G utilized the condensation of 2-hydroxy-3-prenyl-4,6-dimethoxymethoxyacetophenone with a protected 2,4-dihydroxybenzaldehyde. acs.org This reaction is typically carried out in an aqueous alcoholic alkali solution. acs.org The resulting chalcone is then subjected to cyclization to form the flavanone ring. acs.org

| Reactants | Reaction Type | Intermediate/Product | Reference |

| 2-hydroxy-3-prenyl-4,6-dimethoxymethoxyacetophenone and protected 2,4-dihydroxybenzaldehyde | Claisen-Schmidt Condensation | Chalcone | acs.org |

| Chalcone | Intramolecular Cyclization | Flavanone | acs.org |

| This table outlines the key condensation and cyclization reactions for the formation of the leachianone G core structure. |

Regioselective Introduction of Prenyl and Hydroxyl Groups

The strategic introduction of the prenyl and hydroxyl groups is critical for the synthesis of leachianone G. The prenyl group is typically introduced at the C-8 position of the A-ring of the flavanone skeleton. In one synthetic approach, this was achieved by starting with 2,4,6-trihydroxyacetophenone, which was prenylated using prenylbromide. acs.org

The hydroxyl groups at various positions on both the A and B rings are often protected during the synthesis to prevent unwanted side reactions. For instance, methoxymethyl (MOM) ethers have been used as protecting groups for the hydroxyl functions. acs.org The final step in the synthesis then involves the deprotection of these hydroxyl groups to yield leachianone G. acs.org

In the biosynthesis of leachianone G, the introduction of the C-8 prenyl group is catalyzed by the enzyme naringenin (B18129) 8-dimethylallyltransferase (N8DT). vulcanchem.com This is followed by hydroxylation at the 2'-position, a reaction mediated by 8DN 2'-hydroxylase. researchgate.net

Protecting Group Strategies and Stereocontrol in Synthesis

Protecting groups are essential to orchestrate the selective reactions required for the total synthesis of leachianone G. As mentioned, methoxymethyl (MOM) ethers have been employed to protect the hydroxyl groups on both the acetophenone (B1666503) and benzaldehyde starting materials. acs.org This strategy prevents these reactive groups from interfering with the condensation and cyclization reactions. The removal of these protecting groups, typically under acidic conditions, is the final step to unveil the desired leachianone G structure. acs.org

The synthesis described in the literature produces a racemic mixture of (±)-leachianone G, meaning both the (S) and (R) enantiomers are formed. acs.orgvulcanchem.com The flavanone skeleton possesses a stereocenter at the C-2 position. vulcanchem.com While natural leachianone G is typically found as the (S)-enantiomer, the reported total synthesis did not employ specific stereocontrol methods, resulting in the racemic product. acs.orgvulcanchem.com

Structure Activity Relationships Sar and Comparative Studies with Structural Analogues

Impact of Prenylation on Biological Activity Enhancement

Prenylated flavonoids are a distinct subclass of plant phenolics that feature a lipophilic prenyl side chain attached to the flavonoid core. acs.org This structural modification is often crucial for the biological activities of these compounds. mdpi.com

The addition of a prenyl group to the flavonoid backbone, as seen in leachianone G, significantly increases the molecule's lipophilicity. researchgate.netmdpi.com This heightened lipophilicity is proposed to enhance the compound's affinity for cell membranes. acs.orgresearchgate.net It is hypothesized that this improved interaction with the lipid bilayer of cell membranes facilitates greater membrane permeability. acs.orgmdpi.comnih.gov This characteristic is a proposed reason for the enhanced biological activities observed in prenylated flavonoids compared to their non-prenylated precursors, as it may lead to increased intracellular activity by allowing the compound to more easily reach its active site within the cell. mdpi.comnih.gov The C-prenylation on the flavonoid skeleton is more common than O-prenylation and typically occurs at the C-6 or C-8 positions of the A-ring. wur.nl In leachianone G, the prenyl group is located at the 8-position. vulcanchem.comnih.gov

Role of Lipophilicity and Membrane Permeability

Elucidation of Critical Structural Features for Specific Biological Effects

Beyond the general effect of prenylation, the specific arrangement of functional groups and the core structure of leachianone G are determinant factors for its bioactivity.

Leachianone G is a flavanone (B1672756), characterized by a saturated C2-C3 bond in the C-ring. nih.govnih.gov Comparative studies indicate that this flavanone structure is significant. For instance, in studies of BACE1 inhibition, flavonols and chalcones were found to make more predominant contributions to the inhibitory activity than flavanones. nih.govacs.org Conversely, for antibacterial activity against certain strains, flavanones are considered more promising compounds than flavones, which have a double bond between C2 and C3. mdpi.com This suggests that the saturation in the C-ring of leachianone G is a critical feature that modulates its target-specific activities.

The specific placement of hydroxyl (-OH) groups on the flavonoid rings is crucial for biological function. researchgate.netnih.gov In a series of synthesized prenylflavonoids, (±)-leachianone G, which possesses a prenyl group at the C-8 position of the A-ring and hydroxyl groups at the 2'- and 4'-positions of the B-ring, demonstrated the most potent vasorelaxant and neuroprotective effects. researchgate.netnih.govresearchgate.net This indicates the importance of both the 8-prenyl group and the 2',4'-dihydroxylation pattern for these specific activities. nih.gov

Broader studies on related flavonoids reinforce the importance of hydroxylation patterns. For example, the hydroxyl group at the 4'-position in the B-ring is considered a significant contributor to the estrogenic activity of certain prenylated flavonoids. mdpi.com For anti-MRSA activity, a basic requirement for flavanones is the presence of hydroxyl groups at the C-5, C-7, and C-4' positions. mdpi.com Leachianone G features hydroxyl groups at the 5-, 7-, 2'-, and 4'-positions, fitting this structural requirement. nih.gov

Leachianone G is a chiral molecule, with the stereocenter located at the C-2 position of the flavanone ring system. vulcanchem.com The naturally occurring compound is typically the (2S)-enantiomer. vulcanchem.com This specific stereochemical configuration can lead to distinct biochemical interactions, particularly in enzyme binding. vulcanchem.com However, many pharmacological studies are conducted using the racemic mixture, denoted as (±)-leachianone G, which contains both the (S) and (R) enantiomers. vulcanchem.comresearchgate.net Notably, it is the racemic form, (±)-leachianone G, that has been specifically reported to induce vasodilation in aortic rings and protect neuronal cells from oxidative stress. vulcanchem.comnih.gov The synthesis of (±)-leachianone G has also been documented in scientific literature. acs.org

Interactive Data Tables

Table 1: Impact of Structural Features on Biological Activity of Leachianone G and Analogues

| Structural Feature | Position(s) | Associated Biological Activity | Finding | Source(s) |

| Prenyl Group | C-8 | General Bioactivity Enhancement | Increases lipophilicity and membrane permeability, enhancing cellular interactions. | acs.orgmdpi.comnih.gov |

| C-8 | Vasorelaxant & Neuroprotective Effects | The 8-prenyl group is a key feature for potent activity. | researchgate.netnih.gov | |

| Hydroxyl Groups | C-2', C-4' (B-Ring) | Vasorelaxant & Neuroprotective Effects | Dihydroxylation at these specific positions is critical for the most potent effects. | researchgate.netnih.govresearchgate.net |

| C-4' (B-Ring) | Estrogenic Activity | Presence of this hydroxyl group contributes greatly to estrogenic activity in related flavonoids. | mdpi.com | |

| C-5, C-7, C-4' | Anti-MRSA Activity | These hydroxylations are considered basic requirements for this activity in flavanones. | mdpi.com | |

| Flavanone Skeleton | C2-C3 Saturated Bond | BACE1 Inhibition | Less potent inhibitor compared to flavonols and chalcones. | nih.govacs.org |

| C2-C3 Saturated Bond | Antibacterial Activity | Considered more promising for antibacterial effects than flavones (unsaturated C2=C3). | mdpi.com | |

| Stereochemistry | C-2 | General Biochemical Interactions | The (2S)-configuration is the predominant natural form and confers distinct interactions. | vulcanchem.com |

| C-2 (Racemic) | Vasorelaxant & Neuroprotective Effects | The racemic (±)-leachianone G form exhibits potent vasorelaxant and neuroprotective activity. | vulcanchem.comnih.gov |

Positional Effects of Hydroxyl and Alkyl Substituents

Comparative Analysis with Biosynthetically and Structurally Related Prenylated Flavonoids

Leachianone G is a prenylated tetrahydroxyflavanone (B13395739), a class of compounds that has garnered significant scientific interest due to its diverse biological activities. nih.gov Its structure, featuring a (2S)-flavan-4-one backbone substituted with hydroxyl groups and a prenyl moiety, places it within a large family of related natural products. nih.gov Understanding the structure-activity relationships (SAR) of Leachianone G and its analogues is crucial for elucidating its mechanism of action and for the potential development of new therapeutic agents. This analysis involves comparing its biological profile with that of biosynthetically and structurally similar flavonoids. Leachianone G itself has been found in plants such as Sophora flavescens and Morus alba and has demonstrated notable antiviral activity against Herpes Simplex Virus Type 1 (HSV-1). nih.govnih.govmedchemexpress.com

Sophoraflavanone G and its Derivatives

Sophoraflavanone G, also known as Kushenol F, is a prominent lavandulylated flavanone isolated from Sophora flavescens. japsonline.commedchemexpress.com It is biosynthetically related to Leachianone G, which is considered one of its precursors. mdpi.comebi.ac.uk The key structural difference is the nature of the C10 isoprenoid side chain; Sophoraflavanone G possesses a lavandulyl group, an irregular monoterpenoid moiety, at the C-8 position of the flavanone A-ring. japsonline.comnih.gov

The lavandulyl group is considered critical for many of the biological activities attributed to Sophoraflavanone G, including its antibacterial, anti-inflammatory, and antitumor properties. medchemexpress.comnih.govjmb.or.krmdpi.com For instance, its potent antibacterial effect against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecium, is a well-documented finding. japsonline.comtaylorandfrancis.com Research indicates that Sophoraflavanone G exerts its antibacterial action by disrupting the bacterial cell wall. japsonline.com In comparative studies, the presence and nature of the prenyl or lavandulyl substituent at the C-8 position are often correlated with enhanced bioactivity, largely due to increased lipophilicity which improves affinity for cellular membranes. researchgate.net

Derivatives of Sophoraflavanone G often show variations in the hydroxylation pattern or modifications to the lavandulyl chain, leading to a spectrum of activities. The comparative analysis underscores that while the core flavanone structure is essential, the specific nature of the isoprenoid side chain is a key determinant of potency and selectivity.

| Compound | Key Structural Feature | Notable Biological Activity | Source(s) |

| Leachianone G | C-8 prenyl group | Antiviral (HSV-1) nih.govmedchemexpress.com | Sophora flavescens, Morus alba nih.gov |

| Sophoraflavanone G | C-8 lavandulyl group | Antibacterial, Anti-inflammatory, Antitumor japsonline.commedchemexpress.commdpi.com | Sophora flavescens japsonline.com |

Analysis of Kurarinone, Kushenols A, and Kushenols I

Kurarinone, Kushenol A, and Kushenol I are other representative prenylated flavonoids isolated from the roots of Sophora flavescens, commonly known as Kushen. nih.govmyrevea.com These compounds share the same lavandulyl-substituted flavanone skeleton as Sophoraflavanone G but differ in their hydroxylation patterns on the A, B, and C rings. nih.gov This makes them ideal candidates for SAR studies.

All four compounds—Sophoraflavanone G, Kurarinone, Kushenol A, and Kushenol I—possess a C-linked lavandulyl group at the C-8 position of ring A. nih.gov However, they exhibit variations in the hydroxyl groups at other positions. nih.gov A recent study investigating the estrogenic activity of these four compounds revealed clear structure-activity relationships. nih.govresearchgate.net

Sophoraflavanone G and Kushenol I each have four hydroxyl groups and showed higher correlation with the estrogenic effects of E2. nih.gov

Kurarinone also demonstrated estrogenic activity. nih.gov

Kushenol A , which lacks the 4'-hydroxyl group on the B-ring, exhibited the lowest estrogenic activity among the four. nih.govresearchgate.net This suggests that the 4'-hydroxyl group on the B-ring is a significant contributor to the estrogenic activity of this class of flavonoids. nih.gov

Furthermore, Kurarinone has been identified as a potent activator of the large-conductance Ca2+-activated K+ (BKCa) channel, an activity also observed, though to a lesser extent, with Leachianone G. jst.go.jp In one study, Kurarinone shifted the half-maximal activation voltage (V1/2) of the BKCa channel by -54 mV, while Leachianone G induced a shift of -66 mV, indicating potent channel activation by both compounds. jst.go.jp

| Compound | Key Structural Difference from Leachianone G | Notable Biological Activity | Source(s) |

| Kurarinone | Lavandulyl group at C-8 (vs. prenyl); lacks 2'-OH | Antitumor, BKCa channel activation, Estrogenic activity nih.govjst.go.jp | Sophora flavescens |

| Kushenol A | Lavandulyl group at C-8 (vs. prenyl); lacks 2'-OH and 4'-OH | Weak estrogenic activity nih.govresearchgate.net | Sophora flavescens nih.gov |

| Kushenol I | Lavandulyl group at C-8 (vs. prenyl); lacks 2'-OH but has 3-OH | Estrogenic activity nih.govresearchgate.net | Sophora flavescens nih.gov |

Comparison with Other Prenylated Flavones from Morus alba (e.g., Moralbanone, Mulberroside C)

Morus alba (white mulberry) is another rich source of prenylated flavonoids, including Leachianone G. nih.govnih.gov A comparative study of compounds isolated from the root bark of Morus alba provides further SAR insights. In one such study, several compounds including Moralbanone, Mulberroside C, and Leachianone G were isolated and tested for antiviral activity against HSV-1. nih.govresearchgate.net

The results were striking:

Leachianone G showed potent antiviral activity with an IC50 value of 1.6 µg/mL. nih.govmedchemexpress.combiomedpharmajournal.org

Mulberroside C , a glycosylated stilbenoid also found in Morus alba, exhibited only weak activity in the same assay (IC50 = 75.4 µg/mL). nih.govresearchgate.netbiomedpharmajournal.org

Moralbanone , another prenylated flavonoid from the same source, was also identified. nih.gov

This comparison highlights the importance of the specific flavonoid structure. While all are natural constituents of the same plant, their biological activities can differ dramatically. The potent activity of Leachianone G compared to the weak activity of Mulberroside C underscores that the prenylated flavanone scaffold is crucial for the observed antiviral effect, which is not replicated by the stilbene (B7821643) glycoside structure. nih.gov Other studies on Morus alba flavonoids, such as the Kuwanon series, have shown that the number and position of prenyl groups significantly influence cytotoxicity, with diprenylated compounds often being more active than their monoprenylated counterparts. mdpi.com

| Compound | Structural Class | Source Plant | Antiviral Activity (HSV-1) IC50 |

| Leachianone G | Prenylated Flavanone | Morus alba | 1.6 µg/mL nih.govmedchemexpress.com |

| Moralbanone | Prenylated Flavonoid | Morus alba | N/A |

| Mulberroside C | Stilbene Glycoside | Morus alba | 75.4 µg/mL nih.govresearchgate.net |

Structure-Based Rational Design of Novel Analogues

The SAR data gathered from Leachianone G and its natural analogues provide a foundation for the rational design of new, potentially more potent and selective molecules. biorxiv.org This approach integrates computational methods with chemical synthesis and biological evaluation to optimize the flavonoid scaffold. biorxiv.orgmdpi.com

The core principle involves identifying the key pharmacophoric features—the essential structural components responsible for biological activity. For prenylated flavonoids, these include the flavonoid backbone, the hydroxylation pattern, and the nature and position of the lipophilic isoprenoid side chain. biorxiv.orgresearchgate.net Phenotypic screening of related flavonoids can generate initial SAR data, which then guides the design process. biorxiv.org

Computational tools such as molecular docking and molecular dynamics simulations are employed to predict how designed analogues will bind to specific biological targets, such as viral enzymes or cellular receptors. mdpi.comresearchgate.netfrontiersin.org This allows for the in silico evaluation of many potential structures before committing to chemical synthesis. For example, by understanding how Leachianone G interacts with its target, researchers can design analogues with modified prenyl groups or altered hydroxylation patterns to enhance binding affinity and, consequently, biological activity. This iterative process of design, synthesis, and testing is a powerful strategy for developing novel flavonoid-based agents for various applications. biorxiv.orgresearchgate.net

Mechanisms of Biological Action

Antiviral Activity and Molecular Mechanisms of Action

Leachianone G has demonstrated notable efficacy against specific viral pathogens, particularly the Herpes Simplex Virus Type 1 (HSV-1). medchemexpress.comchemsrc.com

Leachianone G exhibits potent antiviral activity by inhibiting the replication of Herpes Simplex Virus Type 1 (HSV-1). medchemexpress.comnih.gov Studies have determined its half-maximal inhibitory concentration (IC50), which quantifies its effectiveness. The potent nature of this inhibition suggests that leachianone G may serve as a valuable lead compound in the development of new anti-HSV-1 therapies. medchemexpress.euchemfaces.com

Table 1: Antiviral Activity of Leachianone G

| Compound | Virus Target | Potency (IC50) | Source |

| Leachianone G | Herpes Simplex Virus Type 1 (HSV-1) | 1.6 μg/mL | medchemexpress.comnih.govchemsrc.com |

While the precise molecular targets of leachianone G within the HSV-1 lifecycle are still under detailed investigation, the mechanisms of action for antiviral flavonoids are generally understood to involve several key processes. nih.gov Flavonoids can interfere with multiple stages of viral infection, including blocking the attachment and entry of the virus into host cells, and hampering various phases of viral replication and protein synthesis. nih.gov

Research into related antiviral compounds and HSV-1 has shown that effective inhibition can be achieved by targeting the viral helicase-primase complex or by interrupting the expression of immediate-early genes, which are crucial for the initiation of the viral replication cycle. medchemexpress.eu For HSV-1, the process of viral replication is dependent on host cell factors, such as protein arginine methyltransferase 1 (PRMT1), which regulates the function of viral proteins like ICP27. science.gov Antiviral drugs can also effectively reduce the accumulation of viral DNA. nih.gov It is plausible that leachianone G exerts its effects through one or more of these established antiviral mechanisms, such as inhibiting viral enzymes or interfering with the viral replication machinery. nih.govgsconlinepress.com

Inhibition of Herpes Simplex Type 1 Virus (HSV-1) Replication

Anti-inflammatory Pathways and Cellular Signaling Modulation

Leachianone G is implicated in modulating inflammatory responses through its interaction with key cellular signaling pathways. ontosight.ainih.gov Research on flavonoids from Sophora flavescens, a source of leachianone G, has provided insights into these mechanisms. researchgate.net

Studies on flavonoids isolated from Sophora flavescens have shown that this class of compounds can effectively suppress the production of pro-inflammatory cytokines and chemokines. For instance, related prenylated flavanones have been observed to achieve high suppression of these inflammatory mediators in keratinocytes and macrophages. Specifically, active components from this plant can modulate the levels of interleukins such as IL-6 and IL-10, which are pivotal in the inflammatory cascade. Research on other compounds from Morus alba also demonstrates the ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophage cell lines.

The anti-inflammatory effects of flavonoids are often mediated through the modulation of critical intracellular signaling pathways. Research has demonstrated that flavonoids exert their anti-inflammatory actions by influencing the extracellular signal-regulated kinase (ERK) and p38 mitogen-activated protein kinase (MAPK) pathways. These pathways, in turn, regulate the activity of downstream transcription factors.

The activation of activator protein-1 (AP-1) and nuclear factor-κB (NF-κB) is a critical step in the expression of many pro-inflammatory genes. Flavonoids isolated from Sophora flavescens have been shown to suppress inflammation by acting on both the MAPK and NF-κB signaling pathways. By inhibiting these pathways, the compounds effectively reduce the transcription of genes for pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Table 2: Anti-inflammatory Mechanisms of Related Flavonoids

| Pathway/Factor | Action | Associated Compound Class |

| Cytokine/Chemokine Production | Suppression | Prenylated Flavanones |

| MAP Kinase (ERK, p38) | Inhibition | Flavonoids |

| Transcription Factor (AP-1) | Inhibition | Flavonoids |

| Transcription Factor (NF-κB) | Inhibition | Flavonoids |

Regulation of Cytokine and Chemokine Production

Antioxidant Modalities and Free Radical Scavenging Properties

Leachianone G possesses significant antioxidant capabilities, demonstrated through its ability to neutralize various reactive oxygen species (ROS) and free radicals. researchgate.netchemfaces.com

Table 3: Antioxidant Activity of Leachianone G

| Assay | Activity Observed | Source |

| ABTS Radical Scavenging | Significant antioxidant potential | researchgate.net |

| Peroxynitrite (ONOO-) Scavenging | Significant antioxidant potential | researchgate.netchemfaces.com |

| Total Reactive Oxygen Species (ROS) | Significant inhibitory activity | researchgate.netchemfaces.com |

| DPPH Radical Scavenging | Contributes to overall activity of source extract |

Direct Radical Scavenging Mechanisms

Cytotoxic Effects on Specific Cancer Cell Lines

Leachianone G is recognized for its potential cytotoxic activities against various cancer cell lines. While specific data for Leachianone G is emerging, extensive research on closely related prenylated flavonoids, such as Leachianone A and Sophoraflavanone G, provides significant insights into the anti-cancer potential of this structural class. These compounds have shown efficacy against several human cancer cell lines, particularly hepatocellular carcinoma and breast cancer. For example, Leachianone A exhibits profound cytotoxic activity against the human hepatoma cell line HepG2. Furthermore, in combination with the chemotherapy drug Sorafenib (B1663141), related flavonoids demonstrated a synergistic effect, significantly enhancing the inhibition of hepatocellular carcinoma cells.

| Compound | Cancer Cell Line | Observed Effect | IC₅₀ Value | Source(s) |

| Leachianone A | HepG2 (Human Hepatoma) | Profound cytotoxic activity via apoptosis induction. | 3.4 µg/mL | |

| Leachianone A (with Sorafenib) | MHCC97H (Hepatocellular Carcinoma) | Significantly synergistic anticancer activity. | Reduced SF IC₅₀ by 5.8-fold | , |

| Sophoraflavanone G | HL-60 (Human Myeloid Leukemia) | Cytotoxic effects. | Not specified | |

| Sophoraflavanone G | MDA-MB-231 (Triple-Negative Breast Cancer) | Promoted apoptosis. | Not specified | |

| Sophoraflavanone G (with Sorafenib) | MHCC97H (Hepatocellular Carcinoma) | Significantly synergistic anticancer activity. | Reduced SF IC₅₀ by 3.6-fold | , |

| Sophora flavescens Extract | HepG2 (Human Hepatoma) | Dose-dependent cytotoxic effect. | 1.67 mg/mL |

A primary mechanism for the cytotoxic activity of this class of flavonoids is the induction of programmed cell death, or apoptosis. Research on Leachianone A revealed that its anti-tumor effect on HepG2 cells is mediated through the induction of apoptosis involving both the extrinsic and intrinsic pathways. The intrinsic, or mitochondrial-mediated, pathway is a common target. Studies on Sophoraflavanone G showed it induces apoptosis in breast cancer cells by altering the balance of key regulatory proteins. Specifically, it decreased the expression of anti-apoptotic proteins like Bcl-2 and increased the expression of pro-apoptotic proteins like Bax, leading to a higher Bax/Bcl-2 ratio. This shift promotes the release of cytochrome c from the mitochondria and subsequent activation of executioner caspases, such as caspase-3, caspase-8, and caspase-9, which dismantle the cell in an orderly fashion.

Induction of Programmed Cell Death (Apoptosis/Necrosis) Pathways

Estrogenic Receptor Interactions and Signaling

Leachianone G has been identified as a phytoestrogen, a plant-derived compound that can interact with estrogen receptors (ERs). Molecular docking studies have predicted that Leachianone G can successfully bind to estrogen receptor alpha (ER-α), a key protein implicated in the development of some breast cancers. This interaction is considered structurally favorable, in part due to the presence of a prenyl group at the C-8 position of the flavonoid skeleton, a feature known to enhance binding to the estrogen receptor.

| Target Receptor | Compound | Finding | Source(s) |

| Estrogen Receptor Alpha (ER-α / ESR1) | Leachianone G | Potential binding comparable to Tamoxifen in a screening study. | |

| Estrogen Receptor 1 (ESR1) | Leachianone G | Molecular docking showed a binding energy of -6.61 kJ/mol. | |

| Rat Uterine Estrogen Receptor | Leachianone A & other flavonoids | C-8 prenylation enhances binding affinity. |

Estrogen actions are mediated through two main types of signaling pathways initiated by receptor binding: genomic and non-genomic. The classical genomic pathway involves estrogen binding to nuclear ERs, which then act as transcription factors to regulate the expression of target genes over hours or days. In contrast, non-genomic signaling is rapid, occurring within seconds to minutes, and is often initiated by ERs located at the cell membrane. This can trigger various intracellular kinase cascades, such as the PI3K/Akt or Src/Ras/Erk pathways, which can in turn influence cellular processes and even modulate gene expression.

Given that Leachianone G demonstrates binding affinity for the estrogen receptor, it is hypothesized to engage with both genomic and non-genomic estrogen signaling pathways. However, the precise downstream effects and the specific pathways that Leachianone G activates or inhibits require further detailed investigation.

Interaction with Estrogen Receptor Subtypes (ERα, ERβ, GPER)

The biological activity of leachianone G(1-), the conjugate base of the naturally occurring prenylated flavonoid leachianone G, is linked to its interaction with estrogen receptors (ERs). Estrogenic actions are complex and are mediated through two primary pathways: a genomic pathway involving nuclear estrogen receptors ERα and ERβ, and a non-genomic pathway that can be initiated by membrane-bound ERs, including the G-protein-coupled estrogen receptor (GPER).

Research on prenylated flavonoids, including compounds structurally related to leachianone G, indicates that they can exert estrogenic effects. Studies on a group of prenylated flavonoids from Sophora flavescens, which includes leachianone G, have demonstrated weak but definite estrogenic activities. These effects were shown to be mediated through estrogen receptors, as the observed activity was inhibited by the ER antagonist ICI 182,780. This suggests that leachianone G(1-) likely interacts with one or more of the estrogen receptor subtypes to elicit its biological response.

Molecular docking studies have been conducted to predict the binding affinity of leachianone G to estrogen receptor alpha (ERα). One such study identified leachianone G as one of ten phytochemicals with successful and potential binding to the ERα target molecule, showing a better docking score than the reference drug, tamoxifen.

Table 1: Molecular Docking Results for Leachianone G with Estrogen Receptor Alpha (ERα)

| Compound | Target Protein | Docking Score (kcal/mol) | Binding Interaction Notes |

|---|---|---|---|

| Leachianone G | Estrogen Receptor Alpha (ERα) | -14.0725 | Showed potential binding with the target molecule. |

| Tamoxifen (Reference) | Estrogen Receptor Alpha (ERα) | -13.9701 | Binds with the active residue Arg394. |

While direct experimental binding affinities for leachianone G(1-) to ERα, ERβ, and GPER are not extensively documented, studies on similar prenylated flavonoids provide insights. For instance, the prenyl group at the C8 position, as seen in leachianone G, is suggested to enhance estrogenic activity and can confer selectivity towards ERβ. However, other studies on related compounds like leachianone A and sophoraflavanone G have reported weak binding to rat uterine estrogen receptors, suggesting that the affinity of leachianone G may also be modest.

The interaction of leachianone G with ERs also appears to trigger non-genomic signaling pathways. Studies on similar prenylated flavonoids from Sophora flavescens showed rapid activation of signaling proteins like Erk1/2 and Akt in MCF-7 breast cancer cells. This activation was also blocked by an ER antagonist, confirming the involvement of estrogen receptors in these rapid, non-genomic effects, which are often associated with membrane-bound receptors like GPER.

Impact on Hormone-Responsive Gene Expression

The interaction of leachianone G(1-) with estrogen receptors can modulate the expression of hormone-responsive genes, which is a hallmark of the genomic pathway of estrogen action. This pathway involves the binding of the ligand-receptor complex to estrogen response elements (EREs) on the DNA, leading to the transcription of target genes.

Research on a group of prenylated flavonoids from Sophora flavescens, including leachianone G, has investigated their effect on the expression of a set of 30 estrogen-responsive genes in MCF-7 cells using RT-PCR. These studies revealed that while the flavonoids demonstrated clear estrogenic activity in cell proliferation and protein signaling assays, their impact on gene expression was weak. The gene expression profiles induced by these flavonoids showed a low correlation with those induced by 17β-estradiol, especially at lower concentrations.

This suggests that while leachianone G(1-) can influence the expression of estrogen-responsive genes, its profile as a modulator of gene expression is distinct from that of endogenous estrogens and may be cell-type and concentration-dependent. The activation of these genes is a critical component of the estrogenic effects of these compounds, influencing various cellular functions.

Table 2: Assays Used to Determine the Estrogenic Activity of Prenylated Flavonoids (Including Leachianone G)

| Assay Type | Method | Endpoint Measured | Relevance to Leachianone G Action |

|---|---|---|---|

| Cell-Based Assay | MCF-7 Cell Proliferation Assay (SRB) | Cell growth and proliferation. | Demonstrates overall estrogenic or anti-estrogenic effect. Activity was inhibited by an ER antagonist. |

| Protein Assay | Western Blotting | Phosphorylation of Erk1/2 and Akt. | Indicates activation of non-genomic estrogen signaling pathways. |

| Transcription Assay | Real-Time RT-PCR | Expression levels of 30 estrogen-responsive genes. | Shows impact on the genomic pathway of estrogen action. |

The specific genes regulated by leachianone G(1-) have not been individually detailed in extensive studies. However, the broader study on related flavonoids indicates that it likely affects a range of genes involved in cell signaling, metabolism, and tumor suppression. For instance, the expression of well-known estrogen-responsive genes like TFF1 (trefoil factor 1) and GREB1 (growth regulation by estrogen in breast cancer 1) are common markers for estrogenic activity. The weak but measurable effect of the Sophora flavescens flavonoids on a broad set of such genes confirms their capacity to act via the genomic estrogen receptor pathway.

Advanced Methodologies for Academic Research and Analysis

High-Resolution Spectroscopic Techniques (NMR, MS) for Precise Structural Analysis

The precise molecular architecture of leachianone G has been determined through the application of high-resolution spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These techniques provide unambiguous data for structural confirmation.

The structure of leachianone G has been elucidated and confirmed through various spectroscopic methods. High-resolution electrospray ionisation mass spectrometry (HRESIMS) is a key technique used for this purpose. Certificates of analysis for commercially available leachianone G confirm that its structure is consistent with data obtained from ¹H NMR and Liquid Chromatography-Mass Spectrometry (LCMS). The compound is identified as (2S)-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one. Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF/MS) has been used to identify leachianone G in extracts from Sophora flavescens, confirming its molecular formula as C₂₀H₂₀O₆.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₀H₂₀O₆ | |

| Molecular Weight | 356.37 g/mol | |

| Exact Mass | 356.12598835 Da | |

| IUPAC Name | (2S)-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | |

| Identification Method | ¹H NMR, LCMS, HRESIMS | |

| Appearance | White to off-white solid |

Advanced Chromatographic Separations (HPLC, LC-MS) for Purity and Quantification

Advanced chromatographic techniques are indispensable for the isolation, purification, and quantification of leachianone G from complex natural extracts and for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the principal methods employed.

For analytical and preparative purposes, Reverse-Phase HPLC (RP-HPLC) is commonly used. A typical method involves a C18 column with a linear gradient solvent system, such as methanol (B129727)/water containing acetic acid, with detection at 294 nm. Such methods are used to analyze the enzymatic conversion of leachianone G and to purify the resulting products. The purity of leachianone G can be determined with high accuracy using LC-MS, with commercially available standards demonstrating purities as high as 99.93%. Furthermore, hyphenated techniques like on-flow LC-NMR/MS facilitate the rapid and direct identification of prenylflavonoids, including related compounds, from plant sources.

| Parameter | Condition | Source |

|---|---|---|

| Column | CAPCELL PAK C18 (5 μm, 4.6 × 250 mm) | |

| Mobile Phase | Methanol/water linear gradient (54% to 90% methanol in 20 min) with 1% (v/v) acetic acid | |

| Flow Rate | 0.9 mL/min | |

| Detection | 294 nm | |

| Oven Temperature | 40°C |

Cell-Based Assays for Biological Activity Profiling and Screening

To investigate the biological effects of leachianone G, various cell-based assays are utilized. These assays provide critical information on its interactions at the cellular level, including effects on cell growth, protein signaling, and gene expression.

Cell proliferation assays are fundamental in screening for cytotoxic or cytostatic effects. The Sulforhodamine B (SRB) assay is a widely used method that determines cell density based on the measurement of total cellular protein content. In this assay, cells are fixed, stained with SRB dye, and the amount of protein-bound dye is measured colorimetrically after solubilization, providing a proxy for cell mass.

While the estrogenic activities of related flavonoids from Sophora flavescens have been investigated using SRB assays in MCF-7 human breast cancer cells, specific data on leachianone G's effect in this particular assay is not extensively detailed. However, leachianone G has been evaluated in other functional cell-based assays. It was found to be a potent antiviral agent against herpes simplex type 1 virus (HSV-1), exhibiting an IC₅₀ value of 1.6 μg/mL. Additionally, in a cell-based fluorescence assay using AD-293 cells, leachianone G at a concentration of 10 µM was found to significantly activate the large-conductance calcium-activated potassium (BKCa) channel.

Western blotting is a key technique for analyzing specific protein levels and their post-translational modifications, such as phosphorylation, which is crucial for understanding cellular signaling pathways. This method involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and probing with antibodies specific to the target protein. For instance, studies on related flavonoids have used Western blotting to detect changes in the phosphorylation status of signaling proteins like Erk1/2 and Akt to elucidate mechanisms of estrogenic activity. While leachianone G is a known biosynthetic intermediate of other flavonoids studied by this method, specific Western blot analyses detailing its direct effects on protein expression or phosphorylation are not prominently featured in the available literature.

Quantitative Real-Time Polymerase Chain Reaction (RT-PCR) is a powerful technique for measuring the expression levels of specific genes. The method monitors the amplification of a target DNA sequence in real-time, allowing for the quantification of initial mRNA levels in a sample. This provides insights into how a compound may regulate biological processes at the transcriptional level. Studies on other prenylated flavonoids from Sophora flavescens have employed RT-PCR to assess the expression of estrogen-responsive genes. Although these studies provide a methodological framework, specific RT-PCR data focusing on the gene regulatory effects of leachianone G itself are not extensively documented.

Western Blotting for Protein Expression and Phosphorylation Analysis

In Vitro Enzymatic Assays for Kinetic and Mechanistic Characterization

In vitro enzymatic assays are critical for characterizing the direct interaction of a compound with specific enzymes, determining kinetic parameters, and elucidating mechanisms of action.

Leachianone G serves as a substrate for a novel enzyme, Leachianone G 2″-dimethylallyltransferase (LGDT), isolated from Sophora flavescens cell cultures. This membrane-bound enzyme catalyzes the transfer of a dimethylallyl group to leachianone G to form sophoraflavanone G. Enzymatic assays using a microsomal fraction containing LGDT have been used to characterize its biochemical properties. The assay revealed an optimal pH of 8.8 and a requirement for Mg²⁺ ions. Kinetic analysis determined the apparent Michaelis-Menten constant (Kₘ) for leachianone G to be 2.3 μM, indicating a high affinity of the enzyme for its substrate.

Additionally, the antioxidant potential of leachianone G has been evaluated through in vitro assays. It exhibited significant antioxidant activity in assays measuring scavenging of 2,2'-azino-bis-3-ethylbenzothiazoline-6-sulfonic acid (ABTS) radicals, peroxynitrite (ONOO⁻), and total reactive oxygen species (ROS).

| Assay Type | Parameter | Finding | Source |

|---|---|---|---|

| Enzyme Kinetics (LGDT) | Substrate | Leachianone G (LG) | |

| Enzyme | Leachianone G 2″-dimethylallyltransferase (LGDT) | ||

| Apparent Kₘ for Leachianone G | 2.3 μM | ||

| Optimal pH | 8.8 | ||

| Antioxidant Activity | ABTS Radical Scavenging | Significant Activity | |

| Peroxynitrite (ONOO⁻) Scavenging | Significant Activity | ||

| Total Reactive Oxygen Species (ROS) Inhibition | Significant Activity |

Computational Chemistry and In Silico Molecular Modeling for Target Prediction and SAR

Computational chemistry and in silico molecular modeling have become indispensable tools in modern drug discovery and academic research for predicting the biological activities of natural compounds and understanding their structure-activity relationships (SAR). For leachianone G(1-), the conjugate base of leachianone G, these methodologies provide critical insights into its pharmacokinetic profile, potential molecular targets, and the structural features governing its bioactivity. Leachianone G is a tetrahydroxyflavanone (B13395739) found in plant species such as Morus alba and Sophora flavescens.

In silico approaches utilize the three-dimensional structure of a compound to simulate its interaction with various biological macromolecules, predict its absorption, distribution, metabolism, and excretion (ADME) properties, and identify potential toxicity. These predictions help to prioritize compounds for further experimental validation and guide the design of new, more potent analogues.

Target Prediction and Pharmacokinetic Profiling

Computational screening and ADME predictions offer a comprehensive overview of the drug-like properties of leachianone G(1-). Databases and prediction tools provide detailed estimations of its physicochemical and pharmacokinetic parameters. For instance, the Traditional Chinese Medicine-Database and Analysis Platform (TCM-ADIP) offers a range of predicted values for leachianone G(1-), highlighting its potential as a bioactive molecule. These predictions suggest good drug-likeness and oral bioavailability characteristics.

| Property | Predicted Value | Source |

|---|---|---|

| Molecular Weight | 355.4 g/mol | |

| Topological Polar Surface Area (TPSA) | 110.05 Ų | |

| logP (Octanol/water partition coefficient) | 4.339 | |

| Aqueous Solubility (logS) | -3.814 | |

| Caco-2 Permeability | -4.816 | |

| Human Intestinal Absorption (HIA) | 0.007 | |

| Plasma Protein Binding (PPB) | 97.50% | |

| Lipinski's Rule of Five | Accepted | |

| CYP1A2 Inhibitor | 0.806 (probability) |

| Predicted Molecular Target | Methodology | Potential Therapeutic Area | Source |

|---|---|---|---|

| Pancreatic Lipase (B570770) | Molecular Docking | Obesity | |

| Herpes Simplex Virus Type 1 (HSV-1) | (Implied from activity studies) | Antiviral | |

| Tyrosinase | Molecular Docking (of related compounds) | Hyperpigmentation |

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship studies for leachianone G and related prenylated flavonoids focus on how specific chemical moieties contribute to their biological effects.

The Prenyl Group : The presence of the 3-methyl-2-butenyl (B1208987) (prenyl) group at the C-8 position of the flavanone (B1672756) A-ring is a critical determinant of bioactivity. This lipophilic sidechain is known to increase the compound's affinity for cellular membranes, which can enhance its interaction with membrane-bound proteins and facilitate its entry into cells. This structural feature is often associated with enhanced cytotoxic, anti-inflammatory, and estrogenic activities in prenylated flavonoids.

The Flavanone Core and Hydroxylation Pattern : The core flavanone structure and the arrangement of hydroxyl (-OH) groups are fundamental to the compound's interactions with biological targets. For flavonoids, the number and position of hydroxyl groups significantly influence their antioxidant capacity and their ability to form hydrogen bonds within the active sites of enzymes. For instance, in a study analyzing flavonoids from Sophora flavescens, five flavanones, including leachianone G, demonstrated significant antioxidant potential. The specific hydroxylation pattern on the A and B rings of leachianone G is crucial for its binding to targets like pancreatic lipase and for its antiviral activity.

Comparative Docking Studies : Insights into the SAR of leachianone G can also be inferred from computational studies on structurally similar flavonoids. For example, molecular docking simulations of kuwanon G and mulberrofuran G, other flavonoids from Morus species, against tyrosinase have provided detailed information on the favorable binding energies and key amino acid interactions within the enzyme's active site. These studies underscore the importance of the flavonoid backbone and specific substitutions in achieving potent enzyme inhibition, principles that are directly applicable to understanding the activity of leachianone G.

Future Research Trajectories and Academic Perspectives

Elucidation of Unidentified Genes and Enzymes in Complete Biosynthetic Pathways

The biosynthesis of leachianone G begins with the common flavonoid precursor, naringenin (B18129). The pathway involves a series of enzymatic steps, including prenylation and hydroxylation. Specifically, naringenin 8-dimethylallyltransferase (N8DT) attaches a prenyl group to form 8-dimethylallylnaringenin, which is then hydroxylated by 8-dimethylallylnaringenin 2'-hydroxylase to produce leachianone G. A subsequent prenylation step, catalyzed by leachianone G 2''-dimethylallyltransferase (LGDT), can further modify leachianone G to sophoraflavanone G.

While these key enzymes have been identified, the genes encoding all the enzymes within the complete biosynthetic network of related prenylated flavonoids are not yet fully known. Future research is expected to employ genomic and transcriptomic analyses of plants that produce leachianone G to uncover these missing genetic links. A complete understanding of the biosynthetic pathway is essential for harnessing biotechnological methods for the compound's production.

Comprehensive Investigation of Specific Molecular Targets and Intracellular Signaling Cascades

Leachianone G exhibits multiple biological effects, notably antiviral and anti-inflammatory properties, which suggest it interacts with various molecular targets and signaling pathways within cells. It has shown potent activity against the herpes simplex virus type 1 (HSV-1), possibly by inhibiting the virus's ability to enter host cells or by interfering with its DNA replication.

In the context of inflammation, studies suggest leachianone G can influence the IL-6/IL-6R and IL-17A/IL-17RA signaling pathways. Molecular modeling has predicted that leachianone G can bind to tumor necrosis factor (TNF), a critical inflammatory protein. Furthermore, related flavonoids are known to exert anti-inflammatory effects by modulating key signaling cascades, including the extracellular signal-regulated kinase (ERK), p38, activator protein-1 (AP-1), and nuclear factor-κB (NF-κB) pathways. The racemic mixture of leachianone G has also been associated with vasodilation, potentially through the modulation of endothelial nitric oxide synthase (eNOS), and neuroprotective effects via possible NMDA receptor antagonism.

Future studies will need to pinpoint the direct molecular targets of leachianone G using techniques like affinity chromatography and mass spectrometry. A more detailed understanding of how leachianone G modulates specific intracellular signaling cascades is crucial for clarifying its mechanisms of action.

Exploration of Synergistic Bioactivities with Other Natural Products or Synthetic Compounds

Combining natural compounds with existing drugs represents a promising strategy for enhancing therapeutic outcomes. Research on flavonoids from Sophora alopecuroides L., a genus related to plant sources of leachianone G, has demonstrated synergistic effects with the anticancer drug sorafenib (B1663141) in treating hepatocellular carcinoma. Structurally similar compounds, leachianone A and sophoraflavanone G, were found to significantly boost the inhibitory action of sorafenib. This synergy was attributed to the induction of cancer cell death (apoptosis) and the simultaneous suppression of the ERK and AKT signaling pathways.

Building on these findings, future research should systematically investigate the synergistic potential of leachianone G with a variety of other therapeutic agents, including other natural products and conventional synthetic drugs used in antiviral, anti-inflammatory, and anticancer treatments. Such combination therapies could lead to more effective treatments with fewer side effects.

Development of Novel Synthetic Analogues with Targeted Bioactivities and Improved Pharmacological Profiles

The chemical structure of leachianone G provides a valuable template for creating new synthetic analogues with improved biological activity and better pharmacological properties. The attached prenyl group is known to increase the molecule's fat-solubility, which can improve its ability to cross cell membranes and interact with target proteins.

Future synthetic chemistry efforts could explore:

Modifying the prenyl group: Altering the structure of this side chain could enhance the compound's interaction with specific biological targets.

Altering the flavanone (B1672756) core: Adding or changing chemical groups on the main ring structure could refine the molecule's activity and selectivity.

Creating different stereoisomers: As the three-dimensional shape of a molecule is often critical for its biological function, synthesizing different spatial arrangements of leachianone G analogues will be important.

The creation of a library of these new molecules will facilitate detailed structure-activity relationship (SAR) studies, which are essential for identifying compounds with optimized potency, selectivity, and improved drug-like properties such as bioavailability.

Biotechnological Production through Engineered Microorganisms or Plant Cell Cultures for Sustainable Supply

A major hurdle for the development of leachianone G as a therapeutic agent is its low concentration in natural plant sources. Biotechnology offers a sustainable solution to this supply problem.

Engineered Microorganisms: Scientists are engineering microorganisms like yeast (Saccharomyces cerevisiae) and bacteria (Escherichia coli) to function as "cell factories" for producing flavonoids. By inserting the genes for the leachianone G biosynthetic enzymes into these microbes, it is possible to produce the compound from simple starting materials. The production of 8-prenylnaringenin (B1664708), a direct precursor to leachianone G, has already been achieved in engineered yeast. Future work will focus on optimizing these microbial systems to increase yields by enhancing the supply of necessary precursor molecules and overcoming metabolic bottlenecks.

Plant Cell Cultures: Cultures of plant cells from species like Sophora flavescens have been shown to produce leachianone G. The yield from these cultures can be improved by adjusting growth conditions and by adding substances that stimulate production. A notable study found that adding cork to the cell culture could effectively trap and increase the amount of leachianone G produced. Further research in this area will focus on developing highly productive plant cell lines and scaling up the process in large bioreactors to ensure a reliable and sustainable source of leachianone G for research and potential commercialization.

Q & A

Q. What are the recommended safety protocols for handling Leachianone G(1-) in laboratory settings?

Leachianone G(1-) requires adherence to GHS safety standards, including skin and eye protection (e.g., gloves, goggles) due to its classification as a skin/eye irritant (H315, H319) and respiratory irritant (H335). Avoid dust formation and ensure proper ventilation. In case of exposure, rinse eyes with water for ≥15 minutes and consult medical professionals .

Q. Which analytical techniques are essential for characterizing Leachianone G(1-)?

Standard methods include nuclear magnetic resonance (NMR) for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. For reproducibility, experimental sections should detail solvent systems, instrument parameters, and reference controls .

Q. How can researchers synthesize Leachianone G(1-) with high purity?

Synthesis typically involves flavonoid isolation from natural sources (e.g., Sophora species) followed by column chromatography for purification. Critical steps include solvent selection (e.g., methanol-water gradients) and purity validation via melting point analysis and HPLC (>95% purity threshold) .

Q. What statistical methods are appropriate for analyzing Leachianone G(1-) bioactivity data?

Use t-tests or ANOVA for dose-response comparisons (e.g., IC50 values in cytotoxicity assays). Non-parametric tests (e.g., Mann-Whitney U) are recommended for non-normal distributions. Always report confidence intervals and p-values to contextualize significance .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictory data on Leachianone G(1-)’s mechanism of action?

Apply the PICO framework to refine hypotheses:

- Population : Target cell lines (e.g., cancer vs. normal cells).

- Intervention : Dose ranges and exposure times.

- Comparison : Positive/negative controls (e.g., doxorubicin for cytotoxicity).

- Outcome : Quantified endpoints (e.g., apoptosis markers via flow cytometry). Replicate conflicting studies under standardized conditions and perform meta-analyses to identify confounding variables (e.g., solvent effects) .

Q. What strategies optimize Leachianone G(1-) synthesis yield while minimizing byproducts?

Utilize Design of Experiments (DOE) to test factors like temperature, pH, and catalyst concentration. Response surface methodology (RSM) can model interactions between variables. For example, a 3^3 factorial design may reveal optimal extraction conditions for maximal yield .

Q. How should researchers address variability in Leachianone G(1-)’s stability across different solvents?

Conduct stability studies using accelerated degradation protocols (e.g., 40°C/75% RH for 4 weeks). Monitor degradation products via LC-MS and quantify stability using Arrhenius equation kinetics. Solvent polarity and pH should be systematically varied to identify degradation triggers .

Q. What integrative approaches elucidate Leachianone G(1-)’s multi-target bioactivity?

Combine multi-omics platforms :

- Transcriptomics (RNA-seq to identify differentially expressed genes).

- Proteomics (SILAC labeling for protein interaction mapping).

- Metabolomics (untargeted LC-MS for pathway analysis). Network pharmacology tools (e.g., STRING, KEGG) can prioritize hub targets and pathways .

Data Presentation and Reproducibility

Q. How should raw and processed data for Leachianone G(1-) studies be organized in publications?

Q. What criteria ensure rigorous peer review of Leachianone G(1-) research?

Reviewers should assess:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。